

5-(Trifluoromethyl)picolinimidamide hydrochloride solubility data

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Compound of Interest

5-

Compound Name: *(Trifluoromethyl)picolinimidamide hydrochloride*

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An In-depth Technical Guide to the Solubility Profile of **5-(Trifluoromethyl)picolinimidamide Hydrochloride**

Abstract

5-(Trifluoromethyl)picolinimidamide hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. A comprehensive understanding of its aqueous solubility is paramount for advancing its development, as this fundamental physicochemical property governs its formulation, delivery, and bioavailability. This guide provides a detailed examination of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for **5-(Trifluoromethyl)picolinimidamide hydrochloride** is not extensively available in public literature, this document serves as a foundational resource for researchers. It outlines the key physicochemical characteristics influencing its solubility, distinguishes between critical thermodynamic and kinetic solubility concepts, and provides a robust, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method.

Introduction to **5-(Trifluoromethyl)picolinimidamide Hydrochloride**

5-(Trifluoromethyl)picolinimidamide hydrochloride belongs to a class of compounds characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group and an imidamide (=NH)NH₂) functional group, presented here as its hydrochloride salt. The trifluoromethyl group is a bioisostere often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The picolinimidamide moiety provides sites for hydrogen bonding and can be protonated to form a hydrochloride salt, which is a common strategy to improve the aqueous solubility of basic compounds.[3][4]

Given its structural motifs, this compound is a valuable building block in organic synthesis and a potential lead compound for drug development targeting various enzymes or receptors.[2] However, to progress any such candidate through the development pipeline, a thorough characterization of its physicochemical properties, with aqueous solubility at the forefront, is non-negotiable. This guide provides the scientific framework and detailed methodologies required to generate this critical data.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its structural and chemical properties. The key features of **5-(Trifluoromethyl)picolinimidamide hydrochloride** are summarized below.

Property	Data / Structure	Source
IUPAC Name	5-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride	ChemicalBook
CAS Number	175277-48-2	ChemicalBook
Molecular Formula	C ₇ H ₇ ClF ₃ N ₃	Sigma-Aldrich
Molecular Weight	225.6 g/mol	Sigma-Aldrich
Appearance	White crystalline powder	ChemicalBook
Melting Point	190-195°C	ChemicalBook
Storage Temperature	2-8°C	ChemicalBook

Causality Behind Structural Influences:

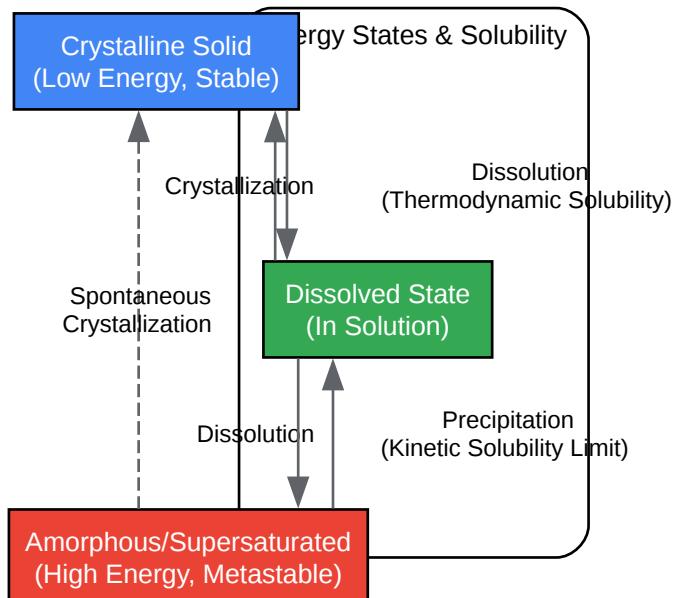
- **Trifluoromethyl (-CF₃) Group:** This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule.^[1] This generally tends to decrease aqueous solubility compared to a non-fluorinated analogue. However, it can also influence the pKa of the basic nitrogen atoms.
- **Picolinimidamide Core:** The pyridine ring and the imidamide group contain nitrogen atoms that can act as hydrogen bond acceptors. The imidamide group's -NH₂ and =NH moieties can act as hydrogen bond donors.^[2] These interactions with water are crucial for dissolution. The basicity of the nitrogen atoms in this core allows for salt formation.
- **Hydrochloride Salt:** The formation of a hydrochloride salt is a deliberate strategy to enhance aqueous solubility.^[4] The protonated, charged form of the molecule will have significantly stronger interactions with polar water molecules compared to the neutral free base. However, the final solubility is also governed by the crystal lattice energy of the salt.^[3] Furthermore, in solutions containing chloride ions (like gastric fluid), the solubility of a hydrochloride salt can be suppressed due to the common ion effect.^{[3][5]}

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, the term "solubility" can refer to two distinct measurements: thermodynamic and kinetic. Understanding the difference is critical for correct data interpretation and application.^{[6][7]}

- **Thermodynamic Solubility (Equilibrium Solubility):** This is the true equilibrium value, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of the solid material.^[7] This measurement is crucial for lead optimization, formulation development, and predicting in vivo behavior.^[8] The shake-flask method is the gold standard for determining thermodynamic solubility.^[9]
- **Kinetic Solubility:** This is a measure of how much of a compound, typically pre-dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.^[10] ^[11] The resulting solution can often be supersaturated, meaning it holds more solute than is

thermodynamically stable.[6] While less predictive of in-vivo performance, kinetic solubility assays are high-throughput and invaluable for screening large compound libraries in early discovery to flag potential solubility issues.[12]



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Caption: Energy landscape of solubility states.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the most reliable technique for determining the thermodynamic solubility of a compound.[9] It is based on achieving a true equilibrium between the undissolved solid and the saturated solution.

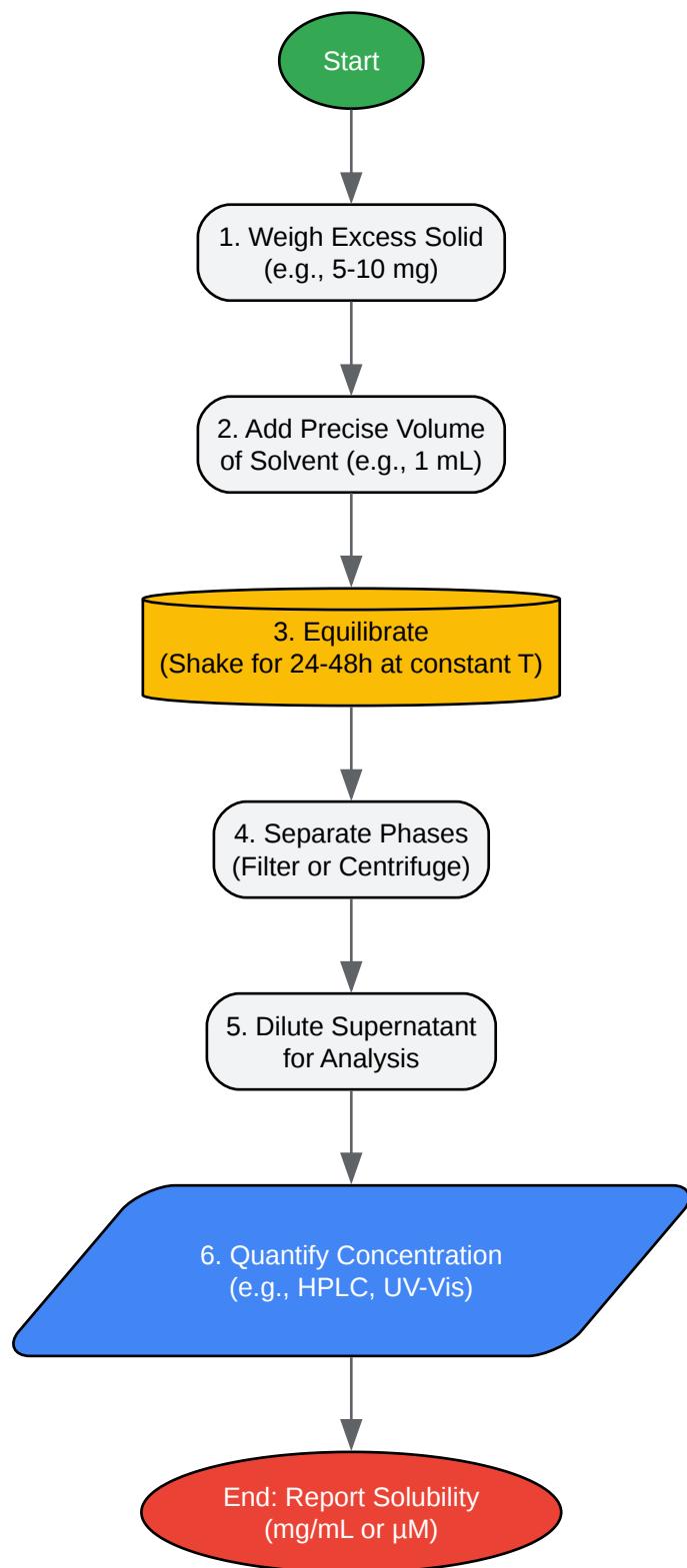
Principle

An excess amount of the solid compound is added to a specific solvent (e.g., purified water, buffer of a specific pH). The mixture is agitated for a prolonged period to ensure equilibrium is reached. After agitation, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the compound in the resulting clear, saturated solution is then determined using a suitable analytical method.[13]

Detailed Step-by-Step Methodology

- Preparation:
 - Accurately weigh an amount of **5-(Trifluoromethyl)picolinimidamide hydrochloride** that is known to be in excess of its expected solubility into several replicate glass vials (e.g., 5-10 mg into 1 mL of solvent). Using at least three replicates is recommended.[14]
 - Causality: Using a significant excess ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[9]
- Equilibration:
 - Add a precise volume of the desired aqueous solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 M HCl, purified water) to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[10] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, signifying equilibrium.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand briefly to let larger particles settle.
 - Separate the solid phase from the liquid phase. This is a critical step to avoid contaminating the sample with undissolved particles.
 - Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to filter the supernatant. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

- **Centrifugation:** Alternatively, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes. Carefully collect the supernatant without disturbing the solid pellet.
- **Sample Preparation for Analysis:**
 - Immediately after separation, accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the quantifiable range of the chosen analytical method.
- **Quantification:**
 - Analyze the diluted samples using a validated analytical method (see Section 5) to determine the concentration of the dissolved compound.
 - Calculate the original solubility value by applying the dilution factor.

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Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is essential. The choice of method depends on the compound's properties, required sensitivity, and available instrumentation.[\[15\]](#)

Method	Principle	Advantages	Considerations
High-Performance Liquid Chromatography (HPLC)	Separates the compound from potential impurities or degradants before quantification by a detector (e.g., UV-Vis, MS).	High specificity and sensitivity; provides purity information. [11]	Requires method development; lower throughput than direct spectroscopy.
UV-Vis Spectrophotometry	Measures the absorbance of light at a specific wavelength, which is proportional to the concentration (Beer's Law). [16]	Rapid, simple, and high-throughput.	Susceptible to interference from impurities that absorb at the same wavelength.

For drug development, HPLC with UV detection is the most recommended method due to its ability to separate the parent compound from any potential impurities or degradation products, ensuring that only the solubility of the intact drug is measured.

Conclusion

While direct quantitative solubility data for **5-(Trifluoromethyl)picolinimidamide hydrochloride** is sparse in the public domain, this guide provides the essential theoretical framework and practical, actionable protocols for its determination. A thorough understanding of its physicochemical properties, combined with the rigorous application of the shake-flask method, will yield the reliable thermodynamic solubility data required by researchers, scientists, and drug development professionals. This data is fundamental for guiding formulation strategies, interpreting biological assay results, and ultimately enabling the successful progression of this promising compound through the research and development process.

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